Fmoc-Nle-OH

Übersicht

Beschreibung

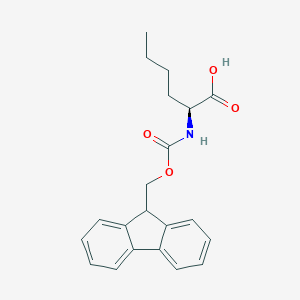

Fmoc-Nle-OH (N-Fmoc-L-norleucine) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure consists of a norleucine residue (a non-proteinogenic amino acid with a linear hexyl side chain) and an Fmoc group protecting the α-amino group. Key characteristics include:

- Molecular formula: C₂₁H₂₃NO₄

- Purity: ≥98.0% (HPLC)

- Applications: Central to SPPS for constructing peptides in neurodegenerative disease research (e.g., Alzheimer’s ), antimicrobial agents , and radiopharmaceuticals .

- Synthesis: Typically prepared via Fmoc-OSu activation in acetonitrile with Et₃N as a base, followed by purification via flash silica chromatography .

- Physicochemical properties: Melting point 141–144°C, optical rotation [α]D²⁰ = -18.0° ± 0.1 (10 mg/mL in DMF) , and stability at 2–8°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-Nle-OH typically involves the reaction of norleucine with Fmoc-carbamate under basic conditions. This reaction results in the formation of this compound, which can be purified and used in peptide synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Nle-OH undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

Coupling Reactions: The exposed amino group can participate in peptide bond formation with other amino acids or peptide fragments.

Common Reagents and Conditions

Piperidine: Used for the removal of the Fmoc protecting group.

Carbodiimides: Commonly used in peptide coupling reactions to activate carboxyl groups.

Major Products

The major products formed from these reactions include peptides and peptide fragments, which are used in various biochemical and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-Nle-OH is primarily utilized as a building block in peptide synthesis. Its role in SPPS allows for the formation of complex peptide sequences with high purity. The Fmoc group can be easily removed under mild basic conditions, facilitating the sequential addition of amino acids to form desired peptides.

Key Points :

- Enables the synthesis of diverse peptides.

- High purity and yield in SPPS.

Drug Development

In pharmaceutical research, this compound is employed to design peptide-based drugs. Its unique structural properties enhance the stability and bioactivity of therapeutic peptides, making it a valuable component in drug formulation.

Case Study :

A study demonstrated that incorporating this compound into peptide sequences improved their binding affinity to specific receptors, which is essential for developing effective treatments for conditions such as obesity and pain management .

Bioconjugation Techniques

This compound is also used in bioconjugation methods, which involve attaching peptides to various biomolecules. This application is crucial for developing targeted drug delivery systems that can improve therapeutic efficacy while minimizing side effects.

Applications :

- Targeted delivery of anticancer drugs.

- Enhancing the specificity of peptide-based diagnostics.

Research in Protein Engineering

Researchers utilize this compound to modify proteins, enabling investigations into structure-function relationships. This application is critical for developing novel protein therapeutics and understanding protein interactions at a molecular level.

Example :

In a study involving opioid peptides, modifications using this compound led to enhanced receptor binding and metabolic stability, highlighting its significance in protein engineering .

Analytical Chemistry

The compound is employed in various analytical techniques to study peptide interactions and stability. These insights are crucial for both academic research and industrial applications, providing a better understanding of peptide behavior under different conditions.

Wirkmechanismus

The mechanism of action of Fmoc-Nle-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed to expose the amino group for further reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Fmoc-Protected Amino Acids

Structural Features and Protecting Groups

Fmoc-Nle-OH differs from other Fmoc-protected amino acids in side-chain complexity and protection requirements:

Key Insights :

- This compound’s lack of side-chain protection simplifies synthesis compared to Arg(Pbf) or His(Trt), which require orthogonal deprotection (e.g., TFA for Pbf , dilute acetic acid for Trt ).

- Bulky residues like Arg(Pbf) necessitate optimized coupling strategies (e.g., activated ester method with DIC/HOBt/DMAP ), whereas Nle-OH couples efficiently under standard Fmoc protocols .

Key Insights :

- This compound’s simpler structure allows rapid coupling in automated synthesizers , whereas Arg(Pbf) and His(Trt) require extended reaction times or multiple coupling cycles .

- In combinatorial libraries, this compound is incorporated at 3.7 mol%, contrasting with faster-coupling residues like Fmoc-Ile-OH (17 mol%) .

Physicochemical Properties and Stability

Key Insights :

Biologische Aktivität

Fmoc-Nle-OH , or Fluorenylmethyloxycarbonyl-norleucine , is a synthetic amino acid derivative widely used in peptide synthesis. Norleucine (Nle) is a non-canonical amino acid that serves as a bioisosteric replacement for methionine (Met) due to its similar structure and properties. This article explores the biological activity of this compound, focusing on its applications in drug design, metabolic stability, and therapeutic potential.

Overview of this compound

This compound is characterized by the presence of the Fmoc protecting group, which facilitates solid-phase peptide synthesis (SPPS). The use of Nle instead of Met enhances the metabolic stability of peptides, making them less susceptible to oxidative degradation. This characteristic is particularly valuable in developing peptides with prolonged therapeutic effects.

1. Opioid Agonist and NK1 Antagonist Activities

Recent studies have highlighted the significant role of this compound in the development of bifunctional peptides that exhibit both opioid agonist and neurokinin-1 (NK1) antagonist activities. For instance, a study evaluated a series of peptides where Met was substituted with Nle, demonstrating that these analogs maintained comparable bioactivity while showing improved metabolic stability in plasma assays .

Table 1: Comparison of Bioactivities between Met and Nle Substituted Peptides

| Peptide | E_max at δ-opioid Receptors (%) | Plasma Stability (Half-life) |

|---|---|---|

| Met-Containing Peptide | 60 | 4.8 hours |

| Nle-Containing Peptide | 121 | >24 hours |

This data indicates that Nle-substituted peptides not only enhance receptor activity but also exhibit greater resistance to metabolic degradation.

2. Analgesic Properties

The analgesic properties of peptides containing this compound have been investigated through various experimental models. In a recent study, new tetrapeptide analogs incorporating Nle were synthesized to assess their analgesic efficacy using the Paw-pressure test (Randall-Selitto test). The results indicated that peptides with hydrophobic residues at specific positions exhibited significant analgesic activity, with this compound contributing positively to the overall effect .

Table 2: Analgesic Activity of this compound Analogues

| Compound | Analgesic Activity (Statistical Significance) |

|---|---|

| BB1 | p = 0.042776 (increased over time) |

| BB3 | p < 0.00001 (highest short-lasting activity) |

| BB11 | Reference compound for comparison |

These findings suggest that this compound can be strategically utilized in designing potent analgesic peptides.

Metabolic Stability

The incorporation of this compound into peptide sequences has been shown to enhance metabolic stability significantly. Research indicates that peptides containing Nle degrade more slowly than their Met counterparts, allowing for sustained therapeutic effects . This property is crucial for developing drugs aimed at chronic conditions where prolonged action is desired.

Case Study 1: Bifunctional Peptides

A notable case involved the design of a bifunctional peptide where Nle replaced Met. This peptide demonstrated effective pain relief without the typical side effects associated with opioid use. The study confirmed that the Nle substitution did not compromise the peptide's biological activity while enhancing its stability .

Case Study 2: Analgesic Testing

In another study focused on analgesic activity, various analogs containing this compound were synthesized and tested. The results showed that specific hydrophobic configurations led to higher analgesic potency compared to other amino acids like Val or Ile, indicating the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. How can enantiomeric purity of Fmoc-Nle-OH be experimentally validated?

Enantiomeric purity is typically assessed using reverse-phase HPLC with a chiral column (e.g., Chiralpak® or Daicel® columns) under isocratic or gradient conditions. The detection method should include UV absorbance at 254 nm or 220 nm, with retention times compared to authentic standards. Optical rotation measurements ([α]20/D = −18±1° in DMF) can corroborate enantiomeric integrity .

Q. What are the optimal storage conditions for this compound to prevent degradation?

Store this compound at 2–8°C in a desiccator under inert gas (e.g., argon) to minimize hydrolysis of the Fmoc group. Prolonged exposure to moisture or elevated temperatures (>25°C) can lead to deprotection or racemization, as indicated by reduced HPLC purity over time .

Q. Which solvents are suitable for dissolving this compound in solid-phase peptide synthesis (SPPS)?

this compound is highly soluble in DMF and DCM , with solubility ≥50 mg/mL. For coupling reactions, dissolve in DMF containing 0.1 M HOBt or Oxyma Pure to suppress racemization. Avoid aqueous buffers unless pre-activated with HATU or PyBOP .

Q. How does the structure of this compound influence its reactivity in peptide synthesis?

The linear hexyl side chain (Nle) reduces steric hindrance compared to branched residues (e.g., Leu, Ile), enabling faster coupling kinetics. However, the absence of β-branching increases susceptibility to oxidation; thus, inert atmospheres are recommended during SPPS .

Advanced Research Questions

Q. How can racemization during this compound incorporation into peptides be minimized?

Racemization is pH-dependent and occurs at >pH 8. Use low-temperature coupling (0–4°C) with activators like HATU or COMU, which reduce reaction time. Monitor base concentration (e.g., DIPEA or NMM) to maintain pH ≤8.9. Post-coupling, conduct Kaiser tests or MS/MS analysis to confirm retention of stereochemistry .

Q. What computational methods validate this compound’s conformational stability in peptide design?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the energy landscape of this compound’s rotamers. Compare computed NMR chemical shifts (13C, 1H) with experimental data to identify dominant conformers. WebMO or Gaussian software is recommended for orbital visualization .

Q. How should researchers address contradictory NMR data for this compound-containing peptides?

Contradictions often arise from solvent-induced shifts or rotameric equilibria. Record NMR spectra in deuterated DMSO-d6 or CDCl3 at 25°C and 50°C to assess temperature-dependent conformational changes. Use 2D NMR (COSY, NOESY) to resolve overlapping signals and confirm backbone assignments .

Q. What strategies improve yield in large-scale this compound synthesis?

Optimize batch-wise recrystallization using ethyl acetate/hexane (1:3) at −20°C. Monitor crystal growth via polarized light microscopy to ensure high-purity monoclinic forms (mp 141–144°C). For industrial-scale production, consider continuous-flow reactors with inline HPLC monitoring .

Q. How can side reactions between this compound and resin-bound peptides be characterized?

Perform MALDI-TOF MS on cleaved intermediates to detect deletion sequences or truncated products. Use LC-MS/MS to identify acylurea byproducts formed from overactivation with carbodiimides. Adjust coupling cycles by reducing activator equivalents or switching to pre-activated esters .

Q. What analytical techniques quantify this compound degradation under oxidative stress?

Apply HPLC-ESI-MS with a C18 column and 0.1% TFA/ACN gradient to separate oxidation products (e.g., sulfoxide derivatives). Accelerated stability studies (40°C/75% RH for 4 weeks) can model degradation pathways, with kinetic analysis using Arrhenius plots to predict shelf-life .

Q. Methodological Guidelines

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFCFPNRQDANPN-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426568 | |

| Record name | Fmoc-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77284-32-3 | |

| Record name | Fmoc-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.